3-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acrylamide
Overview
Description
3-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acrylamide is a useful research compound. Its molecular formula is C14H19BrN2O and its molecular weight is 311.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.06808 g/mol and the complexity rating of the compound is 271. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antioxidant Activity
One study focuses on the synthesis of ammonium salts derived from acrylamide derivatives, including a compound structurally similar to 3-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acrylamide. These compounds have shown significant antioxidant activity, particularly in inhibiting the superoxide generation ability of mitochondria in both liver and transformed tumor tissues in rats, indicating potential applications in therapeutic and biochemical research (Kushnir et al., 2015).
Corrosion Inhibition
Research into new acrylamide derivatives, including those structurally related to the mentioned compound, has demonstrated their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This application is critical in the materials science field, particularly for protecting metals in industrial processes (Abu-Rayyan et al., 2022).
Biocompatible Polymers for Sensing and Removal of Heavy Metals
A study reports on the design and synthesis of nonaromatic biocompatible macromolecular luminogens, incorporating dimethylamino and acrylamide units. These polymers are used for sensitive detection and removal of Fe(III) and Cu(II) ions, demonstrating applications in environmental monitoring and remediation (Dutta et al., 2020).
Hydrogel Layers with Temperature and pH-Responsive Behavior
Research into photo-cross-linkable copolymers incorporating acrylamide units has shown the potential for creating hydrogel layers with responsive behaviors to temperature and pH. These materials have implications in biotechnology, specifically in drug delivery systems and biosensing applications (Harmon et al., 2003).
Selective Adsorbents for Metal Ions
A resin incorporating acrylate and pyridine units, related to the structural framework of this compound, has been developed as a selective adsorbent for mercury(II) ions. This application is particularly relevant in the field of environmental science, offering solutions for the removal of toxic metals from water sources (Rivas et al., 2002).
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)-N-[3-(dimethylamino)propyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-17(2)11-3-10-16-14(18)9-6-12-4-7-13(15)8-5-12/h4-9H,3,10-11H2,1-2H3,(H,16,18)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTSHSQOFZHQHF-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCNC(=O)/C=C/C1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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